Cas no 777908-48-2 (6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- RARECHEM AL CC 0846
- 6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
- 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
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- インチ: InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20)
- InChIKey: YMEWPRQFGVRVSB-UHFFFAOYSA-N
- ほほえんだ: c1ccc2c(c1)C(=O)N(C2=O)c3ccc(cn3)C(=O)O
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 552.8±60.0 °C at 760 mmHg
- フラッシュポイント: 288.1±32.9 °C
- じょうきあつ: 0.0±1.6 mmHg at 25°C
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM259765-1g |
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid |
777908-48-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
Chemenu | CM259765-5g |
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid |
777908-48-2 | 95%+ | 5g |
$*** | 2023-05-29 | |
Key Organics Ltd | EF-0248-5G |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid |
777908-48-2 | >97% | 5g |
£396.00 | 2025-02-09 | |
Key Organics Ltd | EF-0248-25G |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid |
777908-48-2 | >97% | 25g |
£1584.00 | 2025-02-09 | |
TRC | D496480-50mg |
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid |
777908-48-2 | 50mg |
$ 65.00 | 2022-06-02 | ||
A2B Chem LLC | AI78761-1g |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid |
777908-48-2 | >97% | 1g |
$279.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526432-50mg |
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid |
777908-48-2 | 98% | 50mg |
¥1392.00 | 2024-07-28 | |
TRC | D496480-10mg |
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid |
777908-48-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | D496480-100mg |
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid |
777908-48-2 | 100mg |
$ 80.00 | 2022-06-02 | ||
Key Organics Ltd | EF-0248-1MG |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid |
777908-48-2 | >97% | 1mg |
£37.00 | 2025-02-09 |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic Acid and Its Significance in Modern Chemical Biology
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid, a compound with the CAS number 777908-48-2, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The intricate scaffold of this molecule, featuring a pyridine core linked to an isoindole moiety, makes it a promising candidate for further exploration in medicinal chemistry.
The 1,3-dioxo group embedded within the isoindole ring system introduces a region of high reactivity, which can be exploited for various chemical transformations. This feature is particularly intriguing for researchers looking to develop novel bioactive molecules. The presence of a pyridine ring not only contributes to the overall stability of the molecule but also enhances its solubility in polar solvents, making it suitable for a wide range of biochemical assays.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. Among these, isoindole derivatives have shown remarkable potential in various therapeutic areas. The 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid structure exemplifies this trend, as it combines the advantageous properties of both pyridine and isoindole moieties. This dual functionality has been leveraged in the design of molecules with enhanced binding affinity and selectivity towards biological targets.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The dioxo group serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents that can modulate biological activity. This flexibility is crucial in drug discovery pipelines, where iterative modifications are often necessary to optimize potency and selectivity.
Recent studies have highlighted the importance of isoindole derivatives in the development of small-molecule drugs. These compounds have been shown to exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, derivatives of isoindole have been investigated for their potential in treating neurological disorders, cancer, and inflammatory conditions. The 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid molecule aligns well with this trend, as its structural features are conducive to interactions with biological targets.
The pyridine moiety is particularly well-studied for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it an excellent candidate for designing molecules that can interact with proteins and enzymes. In particular, pyridine-based compounds have been widely used as inhibitors of kinases and other enzyme families implicated in disease progression. The incorporation of this moiety into the 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid structure enhances its potential as a therapeutic agent.
Moreover, the dioxo group within the isoindole ring system can participate in various electronic interactions with biological targets. This region can act as an electron-withdrawing group, influencing the overall electronic properties of the molecule. Such electronic modulation is critical for tuning binding affinities and selectivity. Researchers have exploited these properties to design molecules with improved pharmacokinetic profiles.
The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to assemble intricate heterocyclic frameworks efficiently. These methods have significantly reduced the complexity and cost associated with synthesizing complex natural product-like molecules.
In conclusion, 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid (CAS no 777908-48-2) stands out as a promising compound in chemical biology. Its unique structural features make it an attractive candidate for further exploration in drug discovery and development. The combination of a pyridine core and an isoindole moiety adorned with a dioxo group offers numerous opportunities for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that 6-(1,3-dioxo-2,3-dihydro-1H-isоindolеl)-уlidе-pуrіdіnе-lее carboxylic acid will play an increasingly important role in modern medicinal chemistry.
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